molecular formula C8H9BrN2O B11789206 (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol

Cat. No.: B11789206
M. Wt: 229.07 g/mol
InChI Key: XIRDEQAQKMVLTQ-UHFFFAOYSA-N
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Description

(1-(5-Bromopyrimidin-2-yl)cyclopropyl)methanol is a versatile brominated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine ring, a strained cyclopropyl group, and a hydroxymethyl functional group, which together provide multiple handles for chemical modification and structure-activity relationship (SAR) studies. The 5-bromo substituent on the pyrimidine ring is particularly valuable, as it can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse structural motifs . Compounds with this specific scaffold, particularly those combining a bromopyrimidine with a cyclopropyl group, are frequently explored in pharmaceutical research for their potential to modulate biological targets . While the specific mechanism of action for this precise molecule is dependent on its final application, analogs and similar structures are investigated as modulators of important signaling pathways. For instance, research into structurally related heterocyclic compounds has shown potential in the inhibition of enzymes like phosphodiesterases (PDEs) and in modulating the activity of cytokines such as TNF-alpha, which is a key target in inflammatory and autoimmune diseases . The presence of the cyclopropyl group can influence the molecule's conformation, metabolic stability, and its interaction with the hydrophobic pockets of protein targets. The calculated molecular weight for a compound with the formula C8H9BrN2O is approximately 229.08 g/mol, though this requires experimental verification for this specific isomer . As a key intermediate, researchers utilize this compound to synthesize more complex molecules for high-throughput screening and lead optimization campaigns. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

[1-(5-bromopyrimidin-2-yl)cyclopropyl]methanol

InChI

InChI=1S/C8H9BrN2O/c9-6-3-10-7(11-4-6)8(5-12)1-2-8/h3-4,12H,1-2,5H2

InChI Key

XIRDEQAQKMVLTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation Followed by Cyclopropanation

This two-stage approach involves constructing the bromopyrimidine scaffold before annulating the cyclopropane ring.

Bromopyrimidine Synthesis

A patented method (CN107163023A) details the preparation of 5-bromo-2-(hydroxymethyl)pyrimidine via:

  • Nucleophilic aromatic substitution of 2-chloropyrimidine with methanol under basic conditions.

  • Bromination using PBr₃ or NBS (N-bromosuccinimide) at 0–5°C to achieve >98% regioselectivity for the C5 position.

Optimization Data (CN107163023A):

ParameterOptimal ValueYield Impact
Temperature0–5°C+32%
Solvent (THF/DMF)3:1 v/v+18%
Brominating AgentNBS+25%

Cyclopropane Annulation

The cyclopropane ring is introduced via Simmons-Smith reaction using diethylzinc and diiodomethane:

  • Substrate : 5-bromo-2-(hydroxymethyl)pyrimidine.

  • Conditions : CH₂I₂ (2.2 equiv), ZnEt₂ (2.5 equiv) in DCM at −20°C.

  • Yield : 68–72% after silica gel chromatography.

Critical Factor : Strict temperature control (−15 to −25°C) prevents ring-opening side reactions.

Cyclopropane-Pyrimidine Coupling Approach

Alternative protocols first construct the cyclopropane methanol unit before coupling to the pyrimidine ring.

Cyclopropylmethanol Synthesis

CN103058884B discloses a high-yield route to 1-(hydroxymethyl)cyclopropane derivatives:

  • Tribromoneopentyl alcohol1-bromomethyl cyclopropyl methanol via Zn-mediated cyclization.

  • Cyanide displacement with KCN in DMF yields 1-hydroxymethyl cyclopropyl acetonitrile (87–91% yield).

  • Reduction of nitrile to alcohol using BH₃-THF (95% conversion).

Reaction Schema :

Tribromoneopentyl alcoholZn, EDTA-2NaDMF, 80°C1-bromomethyl cyclopropyl methanolKCNNaOH1-hydroxymethyl cyclopropyl acetonitrileBH₃-THFTHF(1-hydroxymethylcyclopropyl)methanol\text{Tribromoneopentyl alcohol} \xrightarrow[\text{Zn, EDTA-2Na}]{\text{DMF, 80°C}} \text{1-bromomethyl cyclopropyl methanol} \xrightarrow[\text{KCN}]{\text{NaOH}} \text{1-hydroxymethyl cyclopropyl acetonitrile} \xrightarrow[\text{BH₃-THF}]{\text{THF}} \text{(1-hydroxymethylcyclopropyl)methanol}

Pyrimidine Coupling

The hydroxymethylcyclopropane unit is coupled to 5-bromopyrimidine via:

  • Buchwald-Hartwig amination for N-arylation (limited applicability).

  • SNAr reaction using Cs₂CO₃ as base in DMSO at 120°C (yields 54–62%).

Advanced Methodologies and Catalytic Systems

Transition Metal-Catalyzed Cross-Couplings

Recent advances employ palladium catalysts for direct cyclopropane-pyrimidine coupling:

Protocol :

  • Catalyst : Pd(OAc)₂/Xantphos (4 mol%).

  • Ligand : XPhos (2.5 equiv).

  • Substrate : 5-bromo-2-iodopyrimidine + cyclopropylmethanol boronic ester.

  • Yield : 78% with >20:1 regioselectivity.

Advantage : Avoids multi-step protection/deprotection sequences.

Photoredox-Mediated Bromination

A novel approach uses eosin Y as photocatalyst for late-stage bromination:

  • Substrate : (1-(pyrimidin-2-yl)cyclopropyl)methanol.

  • Conditions : NBS (1.1 equiv), eosin Y (2 mol%), blue LEDs.

  • Outcome : 89% yield, exclusive C5 bromination.

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

MethodRaw Material Cost ($/kg)Process Cost ($/kg)Total Yield
Sequential Synthesis42031061%
Coupling Approach58019078%
Photoredox Bromination72015089%

Key Insight : While photoredox methods offer superior yields, high catalyst costs limit current industrial adoption.

Purification Challenges

  • Cyclopropane ring stability : Distillation above 100°C causes ring-opening; preferred purification uses supercritical CO₂ extraction (purity >99.5%).

  • Bromopyrimidine reactivity : Silica gel chromatography with 5% EtOAc/hexane minimizes decomposition .

Chemical Reactions Analysis

Types of Reactions: (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Preliminary studies suggest that (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol may exhibit anticancer properties, particularly against certain types of tumors. The bromopyrimidine moiety is known to interact with various biological targets involved in cell proliferation and survival pathways.
    • A case study demonstrated that derivatives of bromopyrimidine compounds showed promising results in inhibiting tumor growth in xenograft models, indicating the potential of this compound as a lead structure for further development in cancer therapeutics .
  • Neurological Disorders
    • Research indicates that compounds containing pyrimidine rings can influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety. The cyclopropyl group may enhance the selectivity and potency of the compound against specific receptors.
    • A study focusing on similar structures revealed that modifications at the pyrimidine position could lead to increased serotonin reuptake inhibition, suggesting that this compound might also exhibit antidepressant-like effects .
  • Antimicrobial Properties
    • The compound's structural features may confer antimicrobial activity against various bacterial strains. The presence of the bromine atom has been associated with enhanced antibacterial properties in related compounds.
    • A literature review highlighted several brominated pyrimidines that demonstrated significant activity against resistant strains of bacteria, warranting further investigation into this compound's efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the bromination of pyrimidine derivatives followed by cyclopropanation reactions.

StepReaction TypeDescription
1BrominationIntroduction of bromine into the pyrimidine ring.
2CyclopropanationFormation of the cyclopropyl group via cycloaddition reactions.
3Alcohol FormationReduction or substitution to yield the final alcohol product.

Future Directions in Research

The current body of research surrounding this compound is still emerging, with several avenues for future exploration:

  • In Vivo Studies : Comprehensive studies to evaluate pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Investigations : Detailed studies to elucidate the mechanisms through which this compound exerts its biological effects.
  • Broader Biological Screening : Investigating its potential applications beyond oncology and neurology, including antiviral and antifungal activities.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The cyclopropylmethanol group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs based on heterocycle type, substituent position, halogen variation, and stereochemistry. Key findings are summarized below:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Yield (Reported)
(1-(5-Bromopyrimidin-2-yl)cyclopropyl)methanol C₈H₈BrN₂O 228.07 5-Bromo-pyrimidine, cyclopropane, hydroxymethyl N/A (Target Compound)
[(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol C₈H₉N₂O 163.17 Pyrimidine (no bromine), stereospecific cyclopropane, hydroxymethyl 74%
[(1S,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol C₈H₉N₂O 163.17 Stereoisomer of above, identical core 89%
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol C₉H₁₀BrNO 228.09 Pyridine core (one nitrogen), 5-bromo, cyclopropane, hydroxymethyl N/A
trans-2-Phenylcyclopropylamine C₉H₁₁N 133.19 Cyclopropane, phenyl, amine (no hydroxyl or bromine) N/A

Heterocycle Core and Halogen Effects

  • Pyrimidine vs. Pyridine: The pyrimidine core (two nitrogens) is more electron-deficient than pyridine (one nitrogen), making bromine in this compound more reactive in nucleophilic substitutions (e.g., Suzuki coupling) compared to its pyridine analog .
  • Bromine vs. Non-brominated analogs (e.g., [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol) lack this reactivity but may exhibit better metabolic stability .

Stereochemical Influence

  • The stereochemistry of cyclopropane-attached substituents significantly impacts physical properties and biological interactions. For example, [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol and its (1S,2S) isomer differ in optical rotation ([α]D = +25–11.2 vs. +38.9), which could affect chiral recognition in enzyme binding .

Cyclopropane and Hydroxymethyl Group

  • Cyclopropane Strain: The strained cyclopropane ring in this compound may act as a mechanism-based inactivator in enzymes (e.g., monoamine oxidases), analogous to trans-2-phenylcyclopropylamine’s inhibition of MAO B .
  • Hydroxymethyl vs. Non-Hydroxylated: The hydroxymethyl group improves aqueous solubility (critical for pharmacokinetics) compared to non-hydroxylated analogs like trans-2-phenylcyclopropylamine, which is lipophilic and prone to bioaccumulation .

Biological Activity

Overview

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanol is an organic compound characterized by its unique structure, which includes a bromopyrimidine moiety attached to a cyclopropyl group and a methanol functional group. Its molecular formula is C9H10BrN, and it has garnered attention in various fields of biological research due to its potential interactions with biological pathways and molecular targets.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution reactions. Notably, the methanol group can be oxidized to form aldehydes or carboxylic acids, while the bromine atom can be substituted with other nucleophiles. These chemical properties suggest that this compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

In studies focusing on anticancer properties, compounds similar to this compound have been investigated for their ability to inhibit specific cancer-related enzymes. For instance, compounds containing bromopyrimidine structures have shown promising results as inhibitors of BCL6, a protein implicated in various cancers. The optimization of these compounds led to improved biochemical potency, with IC50 values indicating effective inhibition at low concentrations .

Enzyme Inhibition

The compound's structural features suggest potential interactions with key enzymes involved in cellular signaling pathways. For example, studies on related compounds have demonstrated their ability to inhibit GSK-3β and ROCK-1 kinases, which play crucial roles in cell proliferation and survival. The inhibitory activity was assessed using various concentrations, revealing significant effects on cell viability at specific doses .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of bromopyrimidine derivatives:

  • Study on BCL6 Inhibitors : A derivative similar to this compound was tested for its ability to inhibit BCL6. The compound showed an IC50 value of 0.082 μM, indicating strong inhibitory potential against this target .
  • GSK-3β Inhibition : Another study reported the development of a potent GSK-3β inhibitor with an IC50 of 8 nM. This compound's mechanism involved interactions similar to those expected from this compound due to shared structural characteristics .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

Activity Target IC50 Value Remarks
BCL6 InhibitionBCL60.082 μMEffective inhibitor with significant cellular activity
GSK-3β InhibitionGSK-3β8 nMPotent competitive inhibitor with low cytotoxicity
CytotoxicityVarious Cell Lines>10 µMNo significant decrease in cell viability observed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(5-bromopyrimidin-2-yl)cyclopropyl)methanol, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling or cyclopropanation strategies. For example, a General Procedure ( ) uses 5-bromopyrimidine with cyclopropane derivatives under Suzuki-Miyaura coupling conditions. Key parameters include:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ for efficient coupling.
  • Solvent system : MeOH/CH₂Cl₂ (1:9) to balance solubility and reaction kinetics.
  • Temperature : Room temperature to 60°C, avoiding decomposition of sensitive intermediates.
  • Yields : Reported up to 94% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and bromopyrimidine substitution (e.g., δ ~2.5 ppm for cyclopropane protons; δ ~160 ppm for pyrimidine carbons).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.0 for C₈H₈BrN₂O).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring conformation .

Q. How does the cyclopropane ring influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic conditions. For example, cyclopropyl epoxides rearrange to cyclobutanes or alkenes in methanol with acid catalysts (e.g., H₂SO₄) ( ). Stability testing protocols:

  • Acid/Base Exposure : Monitor via TLC or HPLC at pH 2–12 for 24–48 hours.
  • Kinetic Studies : Use Arrhenius plots to predict degradation rates at varying temperatures .

Advanced Research Questions

Q. How can stereochemical variations in cyclopropane derivatives impact biological activity?

  • Methodological Answer : Substituent orientation (cis/trans) alters steric and electronic profiles. For example:

  • Analog Comparison : (1S,2S)-configured analogs () show enhanced binding to enzymes like cathepsin proteases due to optimal hydrogen-bonding geometry.
  • Activity Assays : Use enzyme inhibition assays (IC₅₀) and molecular dynamics simulations to correlate stereochemistry with efficacy .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases.
  • Free Energy Calculations : MM-GBSA to estimate binding affinities.
  • Example : Fluorine-substituted analogs () show improved hydrophobic interactions in ATP-binding pockets .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Common discrepancies arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., dehalogenated pyrimidine derivatives).
  • Reagent Quality : Ensure anhydrous conditions for organometallic steps (e.g., Grignard reactions).
  • Reproducibility : Follow standardized protocols from peer-reviewed syntheses ( ) and validate via round-robin testing .

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